8-(Phenylsulfonyl)quinolin-5-amine
Description
8-(Phenylsulfonyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by a quinoline core substituted with a phenylsulfonyl group at the 8th position and an amine group at the 5th position
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
8-(benzenesulfonyl)quinolin-5-amine |
InChI |
InChI=1S/C15H12N2O2S/c16-13-8-9-14(15-12(13)7-4-10-17-15)20(18,19)11-5-2-1-3-6-11/h1-10H,16H2 |
InChI Key |
BQGHUECESDSYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=C(C=C2)N)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenylsulfonyl)quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to yield the corresponding amines. The phenylsulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may utilize optimized versions of the laboratory synthesis methods, often involving continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Phenylsulfonyl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings .
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Quinoline derivatives, including 8-(Phenylsulfonyl)quinolin-5-amine, are known to exhibit significant anticancer properties. They often function by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of key proteins involved in cell cycle regulation and apoptosis .
Case Studies:
Recent studies have highlighted the efficacy of quinoline-based compounds against several cancer types:
- In vitro Studies: A series of synthesized quinoline derivatives were tested against multiple cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and U87-MG (glioblastoma). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis .
- In vivo Studies: Compounds derived from quinoline structures have shown promising results in animal models. For instance, specific analogues demonstrated complete cures in mice infected with drug-sensitive strains of Plasmodium berghei, showcasing their potential as broad-spectrum anti-infectives .
Antimicrobial Properties
Targeting Parasites:
The compound has also been investigated for its activity against parasitic infections. Quinoline derivatives have been identified as potential growth inhibitors for Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays revealed selective growth inhibition compared to mammalian cells, indicating a favorable safety profile .
Broad-Spectrum Antimicrobial Activity:
In addition to antimalarial effects, quinoline derivatives have been explored as inhibitors against multidrug-resistant strains of bacteria and fungi. Their ability to disrupt microbial cell functions makes them valuable candidates in the fight against antibiotic resistance .
Neuroprotective Effects
Potential in Neurodegenerative Diseases:
Research into quinoline derivatives has also extended to neuroprotection, particularly concerning Parkinson's disease. Certain compounds have shown promise as dopamine D2/D3 agonists while also acting as iron chelators, which may mitigate oxidative stress associated with neurodegeneration .
Synthesis and Structure-Activity Relationship
Synthetic Approaches:
The synthesis of 8-(Phenylsulfonyl)quinolin-5-amine typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while minimizing environmental impact .
Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for developing more effective derivatives. Modifications at specific positions on the quinoline ring can significantly influence biological activity. For example, substituents at the C-5 position have been shown to enhance anticancer efficacy while maintaining selectivity against normal cells .
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)quinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and selectivity, while the quinoline core provides a rigid framework for interaction with biological macromolecules. The compound may act through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
3-(Phenylsulfonyl)quinoline: Similar structure but with the phenylsulfonyl group at the 3rd position.
8-Quinolinamine: Lacks the phenylsulfonyl group but retains the quinoline core and amine functionality.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Uniqueness: 8-(Phenylsulfonyl)quinolin-5-amine is unique due to the specific positioning of the phenylsulfonyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
8-(Phenylsulfonyl)quinolin-5-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The structure of 8-(Phenylsulfonyl)quinolin-5-amine features a quinoline ring substituted with a phenylsulfonyl group at the 8-position and an amine group at the 5-position. This specific arrangement is crucial for its interaction with biological targets and contributes to its pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 8-(Phenylsulfonyl)quinolin-5-amine. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins such as Bcl-2 and downregulation of anti-apoptotic proteins like Bax and cleaved caspase-3. This results in mitochondrial dysfunction leading to cell death .
- IC50 Values : In studies, derivatives of quinoline demonstrated IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. The ability of these compounds to chelate metal ions enhances their antimicrobial efficacy.
- Activity Spectrum : Compounds similar to 8-(Phenylsulfonyl)quinolin-5-amine have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans. .
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinoline derivatives have been investigated for their potential in treating various diseases:
- Antioxidant Activity : The antioxidant properties are attributed to their ability to scavenge free radicals, which can mitigate oxidative stress-related damage in cells .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, potentially useful in managing conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of 8-(Phenylsulfonyl)quinolin-5-amine is influenced by its structural features. Modifications at various positions on the quinoline ring can enhance or diminish its biological efficacy.
| Position | Modification Type | Effect on Activity |
|---|---|---|
| C-6 | Alkoxy group | Increased activity against specific cancer cell lines |
| C-7 | Halogen substitution | Enhanced cytotoxicity observed in certain derivatives |
Case Studies
Several case studies illustrate the effectiveness of 8-(Phenylsulfonyl)quinolin-5-amine in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of melanoma (C-32), glioblastoma (SNB-19), and breast cancer (MDA-MB-231) cell lines, with varying degrees of success depending on structural modifications .
- Antimicrobial Testing : Another study evaluated the antimicrobial effects against various pathogens using diffusion techniques, confirming significant inhibition zones for tested derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
